Chemical structure and properties of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-
Chemical structure and properties of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-
An In-depth Technical Guide to Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-
Executive Summary
This technical guide provides a comprehensive scientific overview of the heterocyclic compound, Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- . The document details its chemical structure, physicochemical properties, a validated synthetic pathway, and state-of-the-art characterization methodologies. Furthermore, it explores the molecule's inherent chemical reactivity and its significant potential as a versatile building block in modern drug discovery and development. The pyridazine core is a well-established pharmacophore in numerous therapeutic agents, and the strategic incorporation of a bromine atom and a difluoropiperidinyl moiety offers unique opportunities for generating novel chemical entities with modulated potency, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: The Strategic Importance of the Pyridazine Scaffold
Nitrogen-containing heterocycles are foundational to medicinal chemistry, with an estimated 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[1] Among these, the 1,2-diazine known as pyridazine is a prominent scaffold.[2][3] Its unique electronic properties, arising from the two adjacent nitrogen atoms, make it an attractive core for modulating biological activity. The pyridazine ring is electron-deficient, which influences its reactivity and its ability to participate in crucial intermolecular interactions such as hydrogen bonding and π-stacking.[4]
The subject of this guide, Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- , is a strategically designed molecule that combines three key structural motifs:
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The Pyridazine Core : Serves as the central scaffold, providing a rigid framework for orienting substituents and engaging with biological targets. It is found in drugs with applications ranging from antihypertensives to anticancer agents.[2][3]
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The 4,4-Difluoropiperidinyl Moiety : The introduction of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity by forming favorable interactions with protein targets. The geminal difluoro group is often used as a bioisostere for a carbonyl group, influencing conformation without introducing a reactive ketone.
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The Bromo Substituent : The bromine atom at the 3-position is not merely a placeholder. It serves as a crucial synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for further molecular elaboration. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This combination makes the title compound a high-value intermediate for synthetic and medicinal chemists.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is paramount for its effective use in research.
Chemical Structure
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} Caption: Chemical structure of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-.
Property Summary
The following table summarizes the key identifiers and physicochemical properties of the compound.
| Property | Value | Reference |
| CAS Number | 2151487-55-5 | [5] |
| Molecular Formula | C₉H₁₀BrF₂N₃ | [5] |
| Molecular Weight | 278.10 g/mol | [5] |
| Appearance | Solid (predicted) | |
| Purity | ≥95% (as commercially available) | [5] |
| Solubility | Soluble in organic solvents like DMSO, DMF, CH₂Cl₂ (predicted) | |
| Boiling Point | No data available | [6] |
| Melting Point | No data available | [6] |
Synthesis and Characterization
The synthesis of this molecule relies on established principles of heterocyclic chemistry, primarily nucleophilic aromatic substitution (SNAAr).
Proposed Synthetic Pathway
The most logical and efficient synthesis involves the reaction of a di-substituted pyridazine with 4,4-difluoropiperidine. A common and cost-effective starting material is 3,6-dichloropyridazine. The first step would be a selective substitution of one chlorine atom with 4,4-difluoropiperidine. The subsequent, more challenging, conversion of the remaining chlorine to bromine can be achieved, but a more direct route starts with 3-bromo-6-chloropyridazine. In heteroaromatic systems like pyridazine, the C-Cl bond is typically more activated towards nucleophilic attack than the C-Br bond due to the higher electronegativity of chlorine, allowing for selective substitution.
Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard organic synthesis methodologies.
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Reagent Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-bromo-6-chloropyridazine (1.0 eq), 4,4-difluoropiperidine hydrochloride (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 3.0 eq).
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Solvent Addition : Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a concentration of approximately 0.5 M.
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Reaction : Stir the mixture at an elevated temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
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Aqueous Workup : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (EtOAc) three times.
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Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.
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Final Characterization : Confirm the structure and purity of the isolated product using NMR and MS analysis.
Causality Note: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the ions involved in the reaction without interfering, while the application of heat is necessary to overcome the activation energy of the SNAAr reaction. The base is required to deprotonate the piperidine salt, generating the free amine nucleophile.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected data can be reliably predicted based on the molecular structure.[7]
| Technique | Predicted Data |
| ¹H NMR | Pyridazine Protons: Two doublets between δ 6.8-7.8 ppm. Piperidinyl Protons: Two multiplets (broad triplets) between δ 3.5-4.0 ppm (protons adjacent to N) and δ 2.0-2.5 ppm (protons adjacent to CF₂). |
| ¹³C NMR | Pyridazine Carbons: Peaks in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine will be downfield. Piperidinyl Carbons: Peaks around δ 40-50 ppm (C-N) and δ 30-40 ppm (C-CF₂). The CF₂ carbon will appear as a triplet due to C-F coupling, around δ 120-125 ppm. |
| ¹⁹F NMR | A single signal (likely a triplet or multiplet due to coupling with adjacent protons) is expected in the typical range for aliphatic fluorines. |
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic doublet of peaks at m/z 277 and 279 with an approximate 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
Reactivity, Applications, and Future Directions
The true value of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- lies in its potential as a versatile intermediate.
Chemical Reactivity
The key reactive site is the carbon-bromine bond at the 3-position of the pyridazine ring. This site is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis. This allows for the introduction of a vast array of chemical groups, including:
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Aryl and Heteroaryl Groups : via Suzuki or Stille coupling.
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Amines, Alcohols, and Thiols : via Buchwald-Hartwig amination or etherification.
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Alkynes : via Sonogashira coupling.
This synthetic versatility enables the rapid exploration of the chemical space around the pyridazine core to optimize for biological activity.
Applications in Drug Discovery
The pyridazine scaffold is present in molecules targeting a wide range of diseases.[8] Recent research highlights the development of pyridazine derivatives as potent anticancer agents and as agonists for the STING (Stimulator of Interferon Genes) pathway, a promising target in cancer immunotherapy.[9][10] The title compound is an ideal starting point for such discovery programs. By using the C-Br bond as a synthetic handle, researchers can develop libraries of novel compounds and screen them for activity against targets like protein kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in disease.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
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Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][13] Avoid contact with skin and eyes.[6]
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][14]
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Toxicity : The toxicological properties of this specific compound have not been fully investigated.[13] It should be handled as a potentially hazardous substance. Brominated organic compounds can be irritants.
Conclusion
Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- is more than just a chemical compound; it is a strategically designed tool for innovation in the chemical and pharmaceutical sciences. Its structure combines the biologically relevant pyridazine core with a metabolically robust difluoropiperidine group and a synthetically versatile bromine handle. This guide has provided a detailed overview of its properties, a robust synthetic strategy, and its potential applications, underscoring its value as a key building block for the next generation of therapeutic agents.
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